ethyl 4-[(2-hydroxyethyl)amino]-8-(trifluoromethyl)-3-quinolinecarboxylate
Overview
Description
Ethyl 4-[(2-hydroxyethyl)amino]-8-(trifluoromethyl)-3-quinolinecarboxylate, also known as EF5, is a hypoxia-selective nitroimidazole derivative. It has been widely used as a molecular probe for imaging and detecting hypoxia in tumors and other biological systems.
Mechanism of Action
Ethyl 4-[(2-hydroxyethyl)amino]-8-(trifluoromethyl)-3-quinolinecarboxylate is selectively activated under hypoxic conditions due to the presence of a nitro group on the quinoline ring. The nitro group is reduced to form a nitro radical anion, which can undergo further reduction to form a reactive intermediate that can covalently bind to macromolecules such as proteins and DNA. This binding can lead to the formation of adducts that can be detected using various imaging techniques.
Biochemical and Physiological Effects:
This compound has been shown to selectively accumulate in hypoxic regions of tumors and other biological systems. It has been used to image hypoxia in various types of cancer, including breast, prostate, and lung cancer. This compound has also been used to monitor the response of tumors to various therapies, including radiation and chemotherapy.
Advantages and Limitations for Lab Experiments
Ethyl 4-[(2-hydroxyethyl)amino]-8-(trifluoromethyl)-3-quinolinecarboxylate has several advantages over other hypoxia probes, including its high selectivity for hypoxic regions, its ability to be labeled with various imaging agents, and its low toxicity. However, this compound also has some limitations, including its limited stability in aqueous solutions and its potential for non-specific binding to macromolecules under normoxic conditions.
Future Directions
There are several future directions for the use of ethyl 4-[(2-hydroxyethyl)amino]-8-(trifluoromethyl)-3-quinolinecarboxylate in scientific research. These include the development of new imaging agents for this compound, the use of this compound in combination with other imaging techniques such as positron emission tomography (PET) and MRI, and the exploration of new applications for this compound in areas such as cardiovascular disease and stroke. Additionally, further research is needed to optimize the synthesis and stability of this compound for use in clinical applications.
Scientific Research Applications
Ethyl 4-[(2-hydroxyethyl)amino]-8-(trifluoromethyl)-3-quinolinecarboxylate has been widely used as a molecular probe for imaging and detecting hypoxia in tumors and other biological systems. It is a potent nitroimidazole derivative that undergoes bioreductive activation under hypoxic conditions, leading to the formation of reactive intermediates that can covalently bind to macromolecules such as proteins and DNA. This compound can be labeled with various imaging agents such as fluorescent dyes, radioisotopes, and magnetic resonance imaging (MRI) contrast agents to enable non-invasive imaging of hypoxia in vivo.
properties
IUPAC Name |
ethyl 4-(2-hydroxyethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O3/c1-2-23-14(22)10-8-20-13-9(12(10)19-6-7-21)4-3-5-11(13)15(16,17)18/h3-5,8,21H,2,6-7H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDIAFFJRUXWFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCO)C=CC=C2C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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